molecular formula C22H30N2O2S B5668615 2-benzyl-9-{[(cyclopropylmethyl)thio]acetyl}-2,9-diazaspiro[5.5]undecan-3-one

2-benzyl-9-{[(cyclopropylmethyl)thio]acetyl}-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5668615
M. Wt: 386.6 g/mol
InChI Key: VNVLDQWZYVWUOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diazaspiro[5.5]undecane derivatives have been synthesized using various methods, one of which involves the base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones (Islam et al., 2017). Another method reported the synthesis of diazaspiro[5.5]undecane-1,3,5,9-tetraones via double Michael addition in the absence of a catalyst, yielding high yields within a short reaction time (Aggarwal et al., 2014).

Molecular Structure Analysis

The structure of diazaspiro[5.5]undecane derivatives has been elucidated mainly by NMR and X-ray crystallographic techniques. X-ray studies revealed that the cyclohexanone unit of spirocycles often prefers a chair conformation, with intermolecular hydrogen bonding and π–π stacking interactions being significant for crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions. For example, the aminomethylation reaction of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride with primary aliphatic amines and formaldehyde led to the formation of substituted diazaspirocycles (Khrustaleva et al., 2017).

properties

IUPAC Name

2-benzyl-9-[2-(cyclopropylmethylsulfanyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c25-20-8-9-22(17-24(20)14-18-4-2-1-3-5-18)10-12-23(13-11-22)21(26)16-27-15-19-6-7-19/h1-5,19H,6-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVLDQWZYVWUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSCC(=O)N2CCC3(CCC(=O)N(C3)CC4=CC=CC=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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